Monascin

Vue d'ensemble

Description

La monascin est un pigment azaphilonoid jaune liposoluble identifié dans les produits fermentés par Monascus. C'est l'un des métabolites secondaires produits par l'espèce Monascus, qui sont utilisés depuis des siècles dans les pays asiatiques pour la production de composants alimentaires, de pigments naturels et de compléments alimentaires ayant des effets positifs sur la santé humaine . La this compound est connue pour ses activités biologiques prometteuses, notamment ses effets antioxydants, anti-inflammatoires et hypolipidémiants .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La monascin peut être synthétisée par fermentation d'espèces de Monascus, en particulier Monascus purpureus. La biosynthèse implique la voie des polykétides, où les synthases de polykétides jouent un rôle crucial dans la formation de la structure azaphilonoid . Le processus de fermentation est généralement effectué dans des conditions contrôlées, comprenant une température, un pH et une disponibilité en nutriments spécifiques pour optimiser le rendement en this compound.

Méthodes de production industrielle : La production industrielle de this compound implique une fermentation à grande échelle utilisant des espèces de Monascus. Le processus comprend la préparation d'un substrat approprié, tel que le riz, qui est inoculé avec des spores de Monascus. La fermentation est conduite dans des bioréacteurs avec des conditions environnementales contrôlées pour assurer une production constante de this compound. Après fermentation, le produit est extrait et purifié en utilisant des techniques telles que l'extraction par solvant et la chromatographie .

Analyse Des Réactions Chimiques

Biosynthetic Pathway and Key Reactions

Monascin is synthesized through a complex polyketide pathway involving iterative decarboxylative Claisen condensations. The process begins with the assembly of a hexaketide backbone catalyzed by the non-reducing polyketide synthase (PKS) encoded by Mrpig A. Subsequent steps involve:

- Aldol cyclization mediated by the product template (PT) domain, forming the first aromatic ring (chemical 3 ) .

- Reductive release of intermediate 4 via the reductive release domain (R) .

- Hydroxylation at C-4 by Mrpig N, a FAD-dependent monooxygenase, which induces keto-enol tautomerization and pyran ring formation (chemical 6 ) .

- Esterification of azaphilone with β-keto acids (e.g., 3-oxo-octanoic acid) catalyzed by Mrpig D and Mrpig E, yielding the tricyclic structure of this compound .

Table 1: Biosynthetic Steps and Key Enzymes

| Step | Enzyme | Product |

|---|---|---|

| Hexaketide assembly | Mrpig A | Chemical 3 |

| Aldol cyclization | PT domain | Chemical 3 → 4 |

| Pyran ring formation | Mrpig N | Chemical 5 → 6 |

| Esterification | Mrpig D/E | Final this compound structure |

Antioxidant Activity and Radical Scavenging

This compound demonstrates potent antioxidant effects through:

- Hydrogen transfer to DPPH radicals (97.5% scavenging at 0.1 mg/mL) .

- Electron donation to neutralize superoxide (59.5% scavenging) and hydroxyl radicals (68.6% scavenging) .

- Structure-dependent reactivity : Hydroxyl groups at C-3′ and C-11 enhance radical quenching, as shown in comparative studies with other Monascus pigments .

Table 2: Antioxidant Activity of this compound

| Radical Type | Scavenging Efficiency (%) | Concentration (mg/mL) |

|---|---|---|

| DPPH | 97.5 | 0.1 |

| Superoxide | 59.5 | 0.1 |

| Hydroxyl | 68.6 | 0.1 |

Anti-inflammatory Mechanisms

This compound modulates inflammatory pathways by:

- Inhibiting NF-κB/p65 signaling , reducing nuclear translocation of NF-κB and phosphorylation of IκBα .

- Suppressing cytokine production (e.g., TNF-α, IL-1β, IL-6) via transcriptional downregulation of iNOS and COX-2 .

- Modulating lipid metabolism through AMPK activation, lowering hepatic cholesterol and triglycerides in C57BL/6J mice .

Table 3: Anti-inflammatory Effects in LPS-Induced Microglia

| Parameter | LPS Group | This compound (10 μM) |

|---|---|---|

| TNF-α (pg/mL) | 245.6 ± 18.5 | 128.3 ± 12.1*** |

| IL-6 (pg/mL) | 189.2 ± 15.3 | 93.4 ± 10.5*** |

| iNOS mRNA (fold change) | 3.8 ± 0.4 | 1.6 ± 0.3** |

Chemical Stability and Reactivity

This compound undergoes:

- Oxidation with reagents like H₂O₂, altering its yellow pigment properties.

- Reduction via NaBH₄ or LiAlH₄, forming derivatives with modified functional groups.

- Substitution reactions involving nucleophiles (e.g., amines) under basic conditions.

Pharmacokinetic and Environmental Factors

Applications De Recherche Scientifique

Biological Activities of Monascin

This compound exhibits a range of biological activities that make it valuable in both food preservation and therapeutic applications:

- Antioxidant Properties : Monascin enhances the activity of antioxidant enzymes in the liver, which helps mitigate oxidative stress and liver damage caused by alcohol consumption .

- Anti-inflammatory Effects : Studies indicate that Monascin can reduce the expression of inflammation-related factors, contributing to its potential in treating inflammatory diseases .

- Antibacterial Activity : Research has shown that Monascin possesses strong inhibitory effects against various bacteria, including Staphylococcus aureus and Bacillus subtilis, while exhibiting weaker effects on Escherichia coli and Aspergillus niger . This property supports its use as a natural preservative in food products.

Extraction Methods

The extraction of this compound is crucial for its application. Various methods have been explored:

- Ethanol Extraction : The optimal extraction method involves using 70% ethanol, which achieves the highest yield of Monascin at 75.68% . This method is favored due to its efficiency and effectiveness in isolating the compound from red kojic rice.

Therapeutic Applications

This compound's therapeutic potential has been investigated in several studies:

- Cardiovascular Health : this compound has been identified as a potential agent for preventing cardiovascular diseases by regulating lipid metabolism and reducing hyperlipidemia . Its role as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist further supports its application in managing metabolic disorders.

- Liver Protection : In vitro studies demonstrate that Monascin can protect liver cells from ethanol-induced damage, suggesting its role in treating fatty liver disease and other liver-related conditions .

Case Studies

Several case studies illustrate the applications of this compound:

- Food Industry : The use of Monascus pigments, including Monascin, as natural colorants and preservatives has been documented for centuries. Their stability under various conditions (light, heat, pH) makes them suitable for food applications .

- Clinical Research : A study highlighted that this compound could prevent or ameliorate conditions such as diabetes and obesity by modulating lipid profiles and enhancing metabolic health .

Summary Table of Applications

Mécanisme D'action

Monascin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Hypolipidemic Activity: this compound inhibits hydroxymethylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis, leading to reduced cholesterol levels.

Anticancer Activity: this compound acts as an antineoplastic agent by inhibiting the proliferation of cancer cells and inducing apoptosis.

Comparaison Avec Des Composés Similaires

La monascin est souvent comparée à d'autres pigments azaphilonoid produits par des espèces de Monascus, telles que l'ankaflavine, la rubropunctatine et la monascorubrine . Ces composés partagent des voies de biosynthèse et des activités biologiques similaires mais diffèrent dans leurs structures chimiques et leurs effets spécifiques :

Rubropunctatine et monascorubrine : Ces pigments orange ont de fortes propriétés antimicrobiennes et anticancéreuses, mais diffèrent de la this compound dans leur couleur et leurs cibles moléculaires spécifiques.

La singularité de la this compound réside dans sa combinaison d'activités antioxydantes, anti-inflammatoires, hypolipidémiantes et anticancéreuses, ce qui en fait un composé polyvalent présentant un potentiel significatif dans divers domaines de la recherche et de l'industrie.

Activité Biologique

Monascin, a yellow pigment produced by the fermentation of Monascus spp., particularly Monascus purpureus, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is a polyketide compound known for its vibrant yellow color and is widely used in the food industry as a natural colorant. Beyond its aesthetic applications, this compound has been shown to possess various health benefits, including anti-inflammatory, antioxidant, antibacterial, and anti-obesity effects.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that it suppresses inflammation by regulating PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) and inhibiting JNK (c-Jun N-terminal kinase) pathways in THP-1 monocytes . This mechanism suggests its potential in managing inflammatory diseases.

2. Antidiabetic Properties

Research indicates that this compound has antidiabetic effects. It has been shown to inhibit IL-1β-induced catabolism in mouse chondrocytes, potentially ameliorating osteoarthritis symptoms related to diabetes . Furthermore, it may enhance insulin sensitivity and glucose uptake in muscle cells.

3. Antibacterial Activity

This compound demonstrates strong antibacterial activity against various pathogens. Studies have reported its effectiveness against Staphylococcus aureus and Bacillus subtilis, indicating its potential as a natural preservative in food products .

4. Anti-Obesity Effects

This compound has been linked to anti-obesity effects by suppressing lipogenesis and differentiation of adipocytes in obese rats fed a high-fat diet . This suggests that this compound could be beneficial in weight management strategies.

Case Studies and Experimental Data

A comparative study involving rats induced with streptozotocin-nicotinamide (STZ-NA) highlighted the protective effects of this compound on liver and kidney tissues. The administration of this compound at varying doses (0.31 mg/kg b.w./day and 0.62 mg/kg b.w./day) resulted in significant reductions in pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α compared to control groups .

| Dosage Group | IL-6 (pg/mL) | IL-1β (pg/mL) | TNF-α (pg/mL) |

|---|---|---|---|

| Control | 150 ± 10 | 120 ± 15 | 200 ± 20 |

| MS-1X (0.31 mg) | 90 ± 5 | 70 ± 10 | 110 ± 15 |

| MS-2X (0.62 mg) | 60 ± 5 | 50 ± 5 | 80 ± 10 |

Data presented as means ± SD (n = 8). Mean values with different letters are significantly different (p < 0.05).

This compound's biological activities can be attributed to its ability to modulate various signaling pathways:

- PPAR-γ Activation : Enhances insulin sensitivity and reduces inflammation.

- JNK Inhibition : Reduces stress-induced apoptosis in cells.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress.

Propriétés

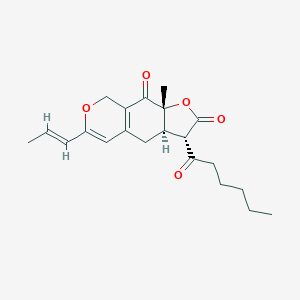

IUPAC Name |

(3S,3aR,9aR)-3-hexanoyl-9a-methyl-6-[(E)-prop-1-enyl]-3,3a,4,8-tetrahydrofuro[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-4-6-7-9-17(22)18-16-11-13-10-14(8-5-2)25-12-15(13)19(23)21(16,3)26-20(18)24/h5,8,10,16,18H,4,6-7,9,11-12H2,1-3H3/b8-5+/t16-,18+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKNHBAFFJINCK-RVEJDSBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C1C2CC3=C(COC(=C3)C=CC)C(=O)C2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)[C@@H]1[C@H]2CC3=C(COC(=C3)/C=C/C)C(=O)[C@@]2(OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50944127 | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21516-68-7 | |

| Record name | Monascin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21516-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monascin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021516687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50944127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W74D2M37FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.